molecular formula C11H16N4O3S B7066510 N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide

N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7066510
M. Wt: 284.34 g/mol
InChI Key: FDYQHVGXCDJTHY-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c12-19(17,18)8-9-4-3-7-15(9)11(16)14-10-5-1-2-6-13-10/h1-2,5-6,9H,3-4,7-8H2,(H2,12,17,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYQHVGXCDJTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=N2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-aminopyridine with a suitable bromoketone under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-2-yl-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

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